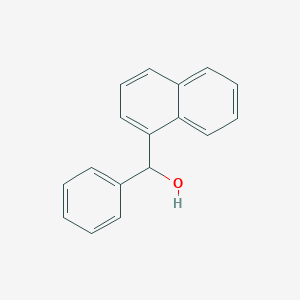

naphthalen-1-yl(phenyl)methanol

Description

Properties

IUPAC Name |

naphthalen-1-yl(phenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17-18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUPJDVVIONFLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280312 | |

| Record name | 1-Naphthyl(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-28-4 | |

| Record name | NSC16322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthyl(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(alpha-Hydroxybenzyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Protocol

In a representative procedure, naphthalen-1-yl(phenyl)methanone (1.0 g, 4.2 mmol) is dissolved in ethanol (20 mL) and cooled to 0°C. Sodium borohydride (0.2 g, 5.8 mmol) is added portion-wise, followed by stirring at room temperature for 2 hours. The reaction is quenched with ice, and the product is extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound as a light yellow solid.

Key Data

-

Yield : 76%

-

Melting Point : 120–121°C

-

Purification : Solvent extraction and evaporation

-

Analytical Confirmation :

-

IR (KBr) : 3365 cm⁻¹ (O–H stretch), 3067 cm⁻¹ (aromatic C–H)

-

Mass Spectrometry (ESI) : m/z 273 [M+Na]⁺

-

Reaction Protocol

An alternative method involves dissolving naphthalen-1-yl(phenyl)methanone (1.89 g) in THF, followed by the addition of NaBH₄ at room temperature. After overnight stirring, the mixture is quenched with water, extracted with diethyl ether, and purified via silica gel chromatography (hexane/ethyl acetate = 10:1).

Key Data

-

Yield : 75%

-

Purification : Column chromatography

-

Advantage : Enhanced purity due to chromatographic separation

Comparative Analysis of Methodologies

Solvent and Reaction Conditions

The ethanol method offers faster reaction times, while the THF protocol achieves higher purity through chromatographic purification.

Mechanistic Insights

The reduction proceeds via a nucleophilic attack of borohydride on the carbonyl carbon, followed by protonation to yield the alcohol. The solvent polarity influences reaction kinetics: ethanol, a protic solvent, stabilizes the transition state, accelerating the reduction compared to aprotic THF.

Optimization and Scale-Up Considerations

Catalyst Loading

Stoichiometric excess of NaBH₄ (1.4 equivalents) ensures complete conversion of the ketone. Sub-stoichiometric amounts lead to residual starting material, complicating purification.

Industrial Feasibility

-

Ethanol Method : Suitable for large-scale production due to low-cost solvents and minimal purification steps.

-

THF Method : Preferred for laboratory-scale synthesis requiring high-purity products.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions: naphthalen-1-yl(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

Oxidation: Formation of 1-naphthyl(phenyl)ketone or 1-naphthyl(phenyl)aldehyde.

Reduction: Formation of 1-naphthyl(phenyl)methane.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

naphthalen-1-yl(phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalen-1-yl(phenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding .

Comparison with Similar Compounds

1-Naphthylmethanol: Similar structure but lacks the phenyl group.

Phenylmethanol (Benzyl alcohol): Contains a phenyl group but lacks the naphthalene ring.

2-Naphthyl(phenyl)methanol: Similar structure but with the naphthalene ring in a different position.

Uniqueness: naphthalen-1-yl(phenyl)methanol is unique due to the presence of both a naphthalene ring and a phenyl group, which confer distinct chemical and physical properties.

Biological Activity

Naphthalen-1-yl(phenyl)methanol, also known as (3-(naphthalen-1-yl)phenyl)methanol, is an organic compound characterized by its unique structural arrangement, which includes a naphthalene moiety linked to a phenyl group through a methanol functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a complex aromatic structure that enhances its interactions with biological targets. The presence of both naphthalene and phenyl groups contributes to its chemical properties, making it a candidate for various pharmacological applications.

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₆O |

| Molecular Weight | 264.32 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in organic solvents like ethanol and acetone |

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antibacterial Activity

Compounds containing naphthalene derivatives have shown significant antibacterial properties. Studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens remains limited .

2. Anti-inflammatory Effects

The compound has been implicated in anti-inflammatory mechanisms. Naphthalene derivatives are known to affect inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators . Research into similar compounds has demonstrated their ability to reduce inflammation in various models, suggesting that this compound could exhibit similar effects.

3. Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. For instance, related compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators . Further research is necessary to elucidate the specific pathways through which this compound exerts its effects on cancer cells.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial activity of various naphthalene derivatives, including this compound. The results indicated that the compound exhibited moderate activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, this compound was tested for its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced NO levels, indicating its potential as an anti-inflammatory agent .

Case Study 3: Anticancer Activity

Research on related compounds demonstrated that they could induce apoptosis in prostate cancer cells (LNCaP) through mitochondrial pathways. The involvement of cytochrome C release and caspase activation was noted, suggesting that this compound may similarly affect cancer cell viability .

Q & A

Q. What are the common synthetic routes for naphthalen-1-yl(phenyl)methanol, and how are reaction conditions optimized?

this compound is typically synthesized via reduction of the corresponding aldehyde (e.g., 1-naphthaldehyde derivatives) using NaBH4 in ethanol. For example, in the synthesis of (5-(4-(t-butyl)phenyl)naphthalen-1-yl)methanol, NaBH4 reduction of the aldehyde precursor yielded the alcohol with subsequent purification by crystallization . Optimization involves controlling temperature (e.g., 0°C for exothermic reactions), stoichiometry (excess NaBH4), and solvent polarity to minimize side products. Recrystallization from ethanol produces needle-like crystals suitable for X-ray analysis .

Q. How is the crystal structure of this compound determined, and what are its key structural features?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. The compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 4.9306 Å, b = 15.7882 Å, c = 21.0651 Å, and Z = 7. The molecule is nearly planar (deviations <0.03 Å) except for the hydroxyl group, which participates in O–H⋯O hydrogen bonds to form infinite chains along the [100] direction . Data collection uses MoKα radiation and diffractometers like Bruker PHOTON-100 CMOS, with refinement in SHELXL .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of aromatic protons (δ 7.0–8.5 ppm) and the hydroxyl-bearing methylene group (δ 4.2–5.1 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 299.1674 for C22H21N) .

- IR : O–H stretching (~3200–3600 cm<sup>-1</sup>) and aromatic C–C vibrations (~1600 cm<sup>-1</sup>) are key identifiers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and thermochemical properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, bond dissociation energies, and thermodynamic stability. For example, exact-exchange terms in functionals improve accuracy for atomization energies (average deviation ~2.4 kcal/mol) and ionization potentials . Applications include modeling hydrogen-bonding networks observed in crystallography and predicting reactivity in electrophilic substitution reactions.

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in bond lengths or angles may arise from dynamic disorder or thermal motion. Refinement protocols in SHELX involve:

- Adjusting anisotropic displacement parameters.

- Applying restraints for geometrically similar moieties.

- Validating hydrogen positions via Fourier difference maps . For example, the hydroxyl hydrogen in naphthalen-1-ylmethanol was refined with a distance restraint of 0.84 Å .

Q. How do reaction conditions influence the derivatization of this compound into functionalized analogs?

- Bromination : Treatment with PBr3 in DCM at 0°C converts the alcohol to 1-(bromomethyl)-5-(4-(t-butyl)phenyl)naphthalene (86% yield) .

- Amine synthesis : LAH reduction of nitriles (e.g., 2-(naphthalen-1-yl)acetonitrile) yields primary amines, though yields are low (~17%) due to side reactions .

- Mechanistic studies : Monitoring by <sup>13</sup>C NMR and kinetic isotope effects elucidates intermediates in SN2 or radical pathways.

Q. What role do non-covalent interactions (e.g., π-stacking, CH–π) play in the supramolecular assembly of this compound?

SC-XRD reveals that π-stacking between naphthalene and phenyl rings (3.5–4.0 Å spacing) stabilizes crystal packing. CH–π interactions (2.8–3.2 Å) further contribute to layer formation. Hydrogen-bonded chains along [100] dominate the lattice, validated by Hirshfeld surface analysis .

Q. How are toxicity and handling protocols determined for this compound in laboratory settings?

While direct toxicological data are limited, analogs like naphthalene derivatives suggest potential respiratory and dermal hazards. Standard protocols include:

- Use of fume hoods during synthesis.

- Glovebox handling for air-sensitive derivatives.

- Waste disposal via halogenated solvent traps .

Methodological Tables

Table 1: Key Crystallographic Data for Naphthalen-1-ylmethanol

| Parameter | Value |

|---|---|

| Space group | Pbca |

| a, b, c (Å) | 4.9306, 15.7882, 21.0651 |

| V (Å<sup>3</sup>) | 1639.82 |

| Z | 8 |

| Hydrogen bonds | O–H⋯O (1.81 Å, 176.5°) |

Table 2: Synthetic Yields for Derivatives

| Reaction | Yield | Conditions |

|---|---|---|

| Bromination (PBr3) | 86% | 0°C, DCM, 1 h |

| Cyanide substitution | 50% | KCN in DMSO, RT, 12 h |

| LAH reduction to amine | 17% | Reflux in THF, 7 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.